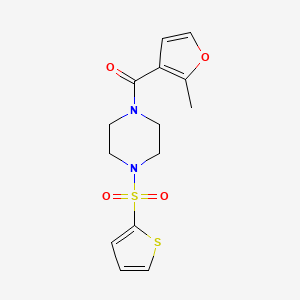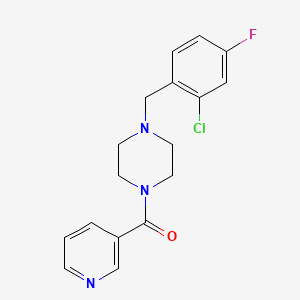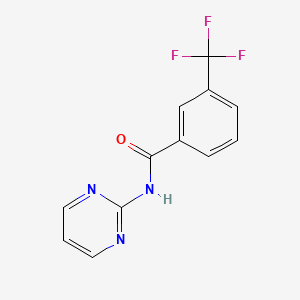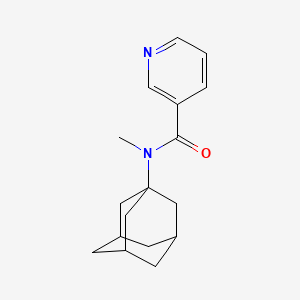
1-(2-methyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine
Übersicht
Beschreibung
1-(2-methyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine (MFTP) is a chemical compound that has been widely studied for its potential applications in scientific research. MFTP belongs to the class of piperazine derivatives, which are known for their diverse biological activities and pharmacological properties. In
Wirkmechanismus
The mechanism of action of 1-(2-methyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine involves its interaction with various molecular targets in cells. In neurons, this compound inhibits the activity of voltage-gated sodium channels by binding to the channel's pore-forming alpha subunit. This results in the inhibition of action potential generation and propagation.
In cancer cells, this compound induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. This leads to the activation of caspases and the cleavage of PARP, ultimately resulting in cell death.
In immune cells, this compound modulates the activity of various signaling pathways such as the NF-kB pathway and the JAK/STAT pathway. This results in the modulation of cytokine production and the regulation of immune cell activation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In neurons, this compound inhibits the activity of voltage-gated sodium channels, leading to the inhibition of action potential generation and propagation. This results in the modulation of neuronal excitability and synaptic transmission.
In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation and tumor growth. This property makes this compound a potential anticancer agent that could be used in combination with other chemotherapeutic agents.
In immune cells, this compound modulates the activity of various signaling pathways, resulting in the modulation of cytokine production and the regulation of immune cell activation and differentiation. This property makes this compound a potential immunomodulatory agent that could be used in the treatment of autoimmune diseases and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-methyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. These properties make this compound easy to handle and use in various experimental setups.
However, this compound also has some limitations for lab experiments, including its relatively low potency and selectivity for some molecular targets. This makes it necessary to use higher concentrations of this compound in experiments, which can lead to non-specific effects and toxicity.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-methyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine, including the development of more potent and selective derivatives, the exploration of its potential applications in other scientific research areas, and the elucidation of its molecular mechanism of action.
One potential direction is the development of this compound derivatives that have improved potency and selectivity for specific molecular targets. This could be achieved through the modification of the chemical structure of this compound and the screening of the resulting derivatives for their biological activity.
Another potential direction is the exploration of this compound's potential applications in other scientific research areas such as cardiovascular disease, metabolic disorders, and infectious diseases. This could be achieved through the use of animal models and in vitro assays to study the effects of this compound on these diseases.
Finally, the elucidation of this compound's molecular mechanism of action could provide insights into its biological activity and potential applications. This could be achieved through the use of molecular biology and biochemical techniques to study the interaction of this compound with its molecular targets in cells.
Wissenschaftliche Forschungsanwendungen
1-(2-methyl-3-furoyl)-4-(2-thienylsulfonyl)piperazine has been studied for its potential applications in various scientific research areas, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This property makes this compound a promising candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and neuropathic pain.
In oncology, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This property makes this compound a potential anticancer agent that could be used in combination with other chemotherapeutic agents.
In immunology, this compound has been shown to modulate the activity of immune cells such as T cells and macrophages. This property makes this compound a potential immunomodulatory agent that could be used in the treatment of autoimmune diseases and inflammatory disorders.
Eigenschaften
IUPAC Name |
(2-methylfuran-3-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-11-12(4-9-20-11)14(17)15-5-7-16(8-6-15)22(18,19)13-3-2-10-21-13/h2-4,9-10H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKWRDUBJFZTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl [3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]carbamate](/img/structure/B4184332.png)
![6-bromo-3-chloro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4184336.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4184348.png)


![1-[2-(4-bromo-2-chlorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4184380.png)
![2-(2-bromophenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4184392.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184415.png)
![5-(5-ethyl-2-thienyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4184418.png)

![ethyl 4-({[4-(2-phenylethyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4184432.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-4-isoxazolecarboxamide](/img/structure/B4184441.png)
